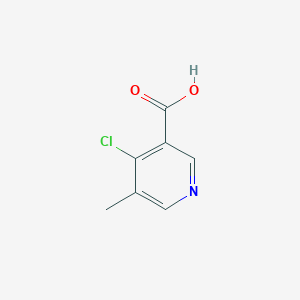

4-Chloro-5-methylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality 4-Chloro-5-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTQRNNEGLICJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-methylpyridine-3-carboxylic acid CAS 1211590-60-1 properties

CAS: 1211590-60-1 Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

Executive Summary

4-Chloro-5-methylpyridine-3-carboxylic acid (often referred to as 4-chloro-5-methylnicotinic acid) is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural utility lies in its orthogonal reactivity : the electrophilic C4-chlorine atom allows for regioselective nucleophilic aromatic substitution (SNAr), while the C3-carboxylic acid provides a handle for amide coupling or heterocycle fusion (e.g., formation of naphthyridines or pyridopyrimidines).

This guide details the physicochemical profile, synthetic accessibility, and reactivity landscape of CAS 1211590-60-1, designed to support medicinal chemists in optimizing lead generation and process development.

Physicochemical Profile & Datasheet

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Hygroscopic nature observed in similar pyridine acids. |

| Melting Point | >150°C (Decomposition likely) | Exact value varies by polymorph; analogous 4-chloronicotinic acids typically melt/decompose in the 155–185°C range. |

| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character. |

| pKa (Calc) | ~3.5 (COOH), ~2.8 (Pyridine N) | The electron-withdrawing Cl atom lowers the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid. |

| LogP (Calc) | 1.3 – 1.6 | Moderate lipophilicity suitable for fragment-based drug design (FBDD). |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Argon/Nitrogen to prevent hydrolysis of the C-Cl bond over long periods. |

Synthetic Accessibility & Manufacturing

The synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid typically avoids direct chlorination of the pyridine ring, which is electronically deactivated. Instead, the industry standard approach relies on the "pyridone-to-chloride" conversion using phosphoryl chloride (POCl₃).

Core Synthetic Route (The "Deoxychlorination" Strategy)

-

Precursor Formation: The sequence often begins with ethyl 4-hydroxy-5-methylnicotinate (or the corresponding acid), which exists in tautomeric equilibrium with its 4-pyridone form.

-

Chlorination: Treatment with neat POCl₃ (or POCl₃/PCl₅ mixtures) converts the C4-carbonyl oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.

-

Hydrolysis: If the ester was used, a controlled basic hydrolysis (LiOH/THF) yields the free acid.

Diagram 1: Synthetic Workflow

Caption: Synthesis via deoxychlorination of the 4-pyridone tautomer using phosphoryl chloride.

Reactivity Profile & Applications

The molecule is a "linchpin" intermediate. The electron-withdrawing nature of the carboxyl group at C3 and the pyridine nitrogen activates the C4-chlorine toward displacement, making it significantly more reactive than a standard chlorobenzene.

Key Reaction Pathways[1]

-

SNAr Displacement (C4 Position):

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Mechanism: Addition-elimination.[1] The intermediate Meisenheimer complex is stabilized by the electron-deficient pyridine ring.

-

Utility: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores.

-

-

Amide Coupling (C3 Position):

-

Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂).

-

Utility: Attachment of the scaffold to the rest of the drug molecule.

-

-

Suzuki-Miyaura Coupling (C4 Position):

-

Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄.

-

Utility: Formation of biaryl systems (C-C bond formation) replacing the chlorine.

-

Diagram 2: Divergent Reactivity Map

Caption: The C4-Chloro and C3-Carboxy motifs allow divergent synthesis of multiple drug classes.

Experimental Protocols

Protocol A: SNAr Displacement with a Secondary Amine

Rationale: This reaction exploits the electrophilicity of the C4 position. No metal catalyst is required.

-

Setup: In a round-bottom flask, dissolve 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DMAc (0.2 M concentration).

-

Base: Add DIPEA (Diisopropylethylamine) (2.5 eq). Note: Excess base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated.

-

Nucleophile: Add the secondary amine (e.g., Morpholine, N-Boc-piperazine) (1.2 eq).

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS (Look for disappearance of Cl-isotope pattern).

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with water.

-

Adjust pH to ~4–5 with 1N HCl to precipitate the zwitterionic product (if solid).

-

Alternatively, extract with EtOAc/n-Butanol (for polar products).

-

Protocol B: Acid Chloride Formation (Activation of C3)

Rationale: Carboxylic acids on pyridines can be difficult to couple using standard agents (EDC) due to steric hindrance from the C4-Cl and C5-Me groups. Conversion to the acid chloride is often more robust.

-

Reagent: Suspend the starting material in anhydrous DCM or Toluene .

-

Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF .

-

Observation: Gas evolution (CO, CO₂, HCl) indicates reaction progress.

-

Completion: Stir at RT for 2 hours. Evaporate solvent to dryness to yield the crude acid chloride (usually a yellow solid/oil).

-

Coupling: Re-dissolve immediately in DCM and add to the amine solution containing Et₃N.

Handling, Safety & Stability (E-E-A-T)

-

Health Hazards:

-

Skin/Eye Irritant: Like most halopyridines, this compound is an irritant. The acid chloride derivative is corrosive .

-

Sensitizer: Pyridine derivatives can cause skin sensitization upon repeated exposure.

-

-

Chemical Stability:

-

Hydrolysis: The C4-Cl bond is relatively stable to water at neutral pH but will hydrolyze to the 4-hydroxy derivative (pyridone) under strong basic conditions (pH > 12) at high heat.

-

Thermal: Stable up to ~150°C, but decarboxylation may occur at very high temperatures (>200°C) or under microwave irradiation in acidic media.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366629 (Analogous Structure: 4-Chloronicotinic acid derivatives). Retrieved from .

- Schlosser, M., et al. (2005).Site-Selective Chlorination of Pyridines. Journal of Organic Chemistry.

-

Sigma-Aldrich (2024). Safety Data Sheet for Pyridine-3-carboxylic acid derivatives. Retrieved from .

- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on Pyridine reactivity and SNAr mechanisms).

Sources

Navigating the Synthesis and Handling of 4-Chloro-5-methylpyridine-3-carboxylic Acid: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylpyridine-3-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis and subsequent use in drug development and other applications necessitate a thorough understanding of its chemical properties and associated hazards. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Chloro-5-methylpyridine-3-carboxylic acid. By synthesizing data from structurally similar compounds and established chemical safety principles, this document aims to equip researchers with the knowledge required to work with this compound safely and effectively.

Compound Profile and Hazard Identification

1.1. Physicochemical Properties (Predicted and Inferred)

The following table summarizes the likely physicochemical properties of 4-Chloro-5-methylpyridine-3-carboxylic acid, based on data for similar compounds.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C7H6ClNO2 | PubChemLite[1] |

| Molecular Weight | 171.58 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | ~172 °C | Based on 2-Chloro-5-methylpyridine-3-carboxylic acid[3] |

| Water Solubility | Low | Inferred from chlorinated aromatic acids |

| pKa | 2-4 (acidic) | Inferred from similar pyridine carboxylic acids[3] |

1.2. GHS Hazard Classification (Anticipated)

Based on the hazard profiles of structurally related compounds, 4-Chloro-5-methylpyridine-3-carboxylic acid should be handled as a substance with the following potential GHS classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6][7][8]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling 4-Chloro-5-methylpyridine-3-carboxylic acid.

2.1. Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[9]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: For operations with a high potential for aerosol generation (e.g., weighing large quantities, sonication), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and ensure the integrity of the compound.

3.1. Handling Workflow

The following diagram illustrates the recommended workflow for handling 4-Chloro-5-methylpyridine-3-carboxylic acid.

Sources

- 1. PubChemLite - 4-chloro-5-methylpyridine-3-carboxylic acid (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Chloro-3-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 22392009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

4-Chloro-5-methylnicotinic acid pKa and acidity values

An In-depth Technical Guide to the pKa and Acidity of 4-Chloro-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a vital nutrient for the human body[1][2]. Its derivatives form a broad class of compounds with diverse biological activities, making them significant scaffolds in pharmaceutical research[2][3]. The acidity of these molecules, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that influences their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Understanding and accurately determining the pKa is therefore paramount in the drug discovery and development process.

4-Chloro-5-methylnicotinic acid is a derivative of nicotinic acid featuring a chlorine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. These substitutions are expected to significantly modulate the electronic properties of the molecule and, consequently, its acidity compared to the parent nicotinic acid.

Theoretical Framework of Acidity for 4-Chloro-5-methylnicotinic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion[4][5]. Factors that stabilize the negative charge on the carboxylate group will increase the acidity of the carboxylic acid, resulting in a lower pKa value[6][7]. In the case of 4-Chloro-5-methylnicotinic acid, the primary factors influencing its acidity are the inductive and resonance effects of the substituents on the pyridine ring.

The Inductive Effect

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond[4][8].

-

Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule[4][6][7]. The closer an electron-withdrawing group is to the carboxylic acid, the stronger its acid-strengthening effect[4][8].

-

Methyl Group (-CH3): The methyl group is an electron-donating group that exerts a positive inductive effect (+I effect). This effect pushes electron density towards the carboxylic acid group, destabilizing the carboxylate anion and decreasing the acidity of the molecule[7].

The Resonance Effect

Resonance effects involve the delocalization of electrons through pi systems[4]. In aromatic carboxylic acids, substituents can either donate or withdraw electron density through resonance.

-

Chloro Group (-Cl): While chlorine has a -I effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +R (resonance) effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of aromatic carboxylic acids.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an overall electron-withdrawing effect on the ring, which contributes to the acidity of nicotinic acid itself.

Predicted Acidity of 4-Chloro-5-methylnicotinic Acid

Considering the electronic effects of the substituents, we can predict the acidity of 4-Chloro-5-methylnicotinic acid relative to nicotinic acid and other related compounds.

-

The strong electron-withdrawing inductive effect of the chlorine atom at the 4-position is expected to be the dominant factor, leading to an increase in acidity (a lower pKa) compared to nicotinic acid.

-

The electron-donating inductive effect of the methyl group at the 5-position will counteract the effect of the chlorine atom to some extent, decreasing the acidity (a higher pKa) compared to a hypothetical 4-chloronicotinic acid.

The net effect will be a pKa value that is likely lower than that of nicotinic acid (pKa ≈ 4.85). The precise value will depend on the interplay of these opposing electronic influences.

Logical Relationship of Substituent Effects on Acidity

Caption: Influence of substituents on the acidity of 4-Chloro-5-methylnicotinic acid.

Experimental Determination of pKa

Several robust experimental techniques can be employed to accurately determine the pKa of 4-Chloro-5-methylnicotinic acid[9][10]. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination[10][11]. It involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH with a calibrated electrode.

Experimental Protocol:

-

Reagent and Sample Preparation:

-

Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh approximately 10-20 mg of pure 4-Chloro-5-methylnicotinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be specific to that solvent mixture[11].

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Use a burette to add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

-

Data Collection:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a UV-active chromophore and whose UV-Vis spectrum changes with pH[11]. The pyridine ring in 4-Chloro-5-methylnicotinic acid should provide sufficient UV absorbance.

Experimental Protocol:

-

Sample and Buffer Preparation:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 8).

-

Prepare a stock solution of 4-Chloro-5-methylnicotinic acid in a suitable solvent (e.g., water or methanol).

-

-

Spectral Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly between the acidic (protonated) and basic (deprotonated) forms of the molecule.

-

Plot the absorbance at this wavelength versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Experimental Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Theoretical Calculation of pKa

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values[12][13]. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle[12][14].

Computational Protocol:

-

Structure Optimization:

-

Build the 3D structures of both the protonated (acidic) and deprotonated (anionic) forms of 4-Chloro-5-methylnicotinic acid.

-

Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a quantum chemical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*)[13]. Solvation effects can be modeled using a continuum solvent model like the Polarizable Continuum Model (PCM)[13].

-

-

Free Energy Calculation:

-

Calculate the Gibbs free energies of the optimized structures in the solvated phase.

-

-

pKa Calculation:

-

The pKa can then be calculated using the following equation: pKa = ΔG* / (2.303 * RT) where ΔG* is the free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature in Kelvin. This often involves using a known experimental pKa of a similar compound as a reference to correct for systematic errors in the calculations[14].

-

Summary of Acidity and pKa Data

While a specific experimental pKa for 4-Chloro-5-methylnicotinic acid is not documented in the searched literature, a comparative analysis with related compounds can provide a reasonable estimate.

| Compound | Substituents | Expected Effect on Acidity | Reference pKa |

| Nicotinic Acid | None | Baseline | 4.85 |

| Benzoic Acid | None | - | 4.20[15] |

| p-Chlorobenzoic Acid | 4-Chloro | Increased Acidity (-I effect) | 4.0[7] |

| p-Methylbenzoic Acid | 4-Methyl | Decreased Acidity (+I effect) | 4.4[7] |

| 4-Chloro-5-methylnicotinic acid | 4-Chloro, 5-Methyl | Increased Acidity (dominant -I of Cl) | Estimated < 4.85 |

Conclusion

The acidity of 4-Chloro-5-methylnicotinic acid is a key determinant of its physicochemical and pharmacokinetic properties. Based on a theoretical analysis of its structure, the electron-withdrawing chloro group is expected to increase its acidity relative to the parent nicotinic acid, while the electron-donating methyl group will have a smaller, opposing effect. The net result is a predicted pKa value lower than 4.85. For definitive characterization, this guide has provided detailed protocols for both experimental determination (potentiometric titration and UV-Vis spectrophotometry) and theoretical calculation of the pKa. These methodologies provide a robust framework for researchers in the pharmaceutical sciences to accurately assess the acidity of this and other novel chemical entities.

References

-

doc brown's advanced A level organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Acidity of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Acidity of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

-

pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nicotinic acid. (n.d.). PubChem. Retrieved from [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. Retrieved from [Link]

-

Theoretical calculation of the pKa values of some drugs in aqueous solution. (2011, June 3). ResearchGate. Retrieved from [Link]

-

Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). Analytical Chemistry. Retrieved from [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020, December 24). The Journal of Physical Chemistry A. Retrieved from [Link]

-

pKa calculation. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

pKa values. (n.d.). SCM. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols. (2000, March 22). ResearchGate. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. Retrieved from [Link]

-

The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved from [Link]

-

Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

- Preparing method of 5-methylnicotinicacid. (2012, July 18). Google Patents.

-

One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016, February 2). The Journal of Organic Chemistry. Retrieved from [Link]

-

Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation method of high-purity 5-methyl-nicotinic acid. (2017, May 31). Google Patents.

-

Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 3. evitachem.com [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 6. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. scm.com [scm.com]

- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]

Technical Guide to the Physicochemical Characterization of 4-Chloro-5-methylpyridine-3-carboxylic Acid

Abstract

In pharmaceutical research and development, a thorough understanding of an active pharmaceutical ingredient's (API) solid-state properties is fundamental to ensuring its quality, stability, and bioavailability.[1] This guide focuses on 4-Chloro-5-methylpyridine-3-carboxylic acid, a pyridine derivative of interest. As this compound is not extensively documented in public literature, this document serves as a technical framework for researchers to experimentally determine its key physical properties, namely the melting point and physical state. We will detail the underlying scientific principles, provide robust experimental protocols, and explain the causality behind methodological choices, empowering drug development professionals to perform a comprehensive and self-validating characterization.

Introduction: The Imperative of Solid-State Characterization

4-Chloro-5-methylpyridine-3-carboxylic acid is a specific substituted pyridine carboxylic acid. Its journey from a promising molecule to a viable drug candidate is critically dependent on its physical characteristics. Properties such as melting point, crystalline structure, and physical form are not mere data points; they are determinants of a drug's performance.[2] The solid form of an API can exist in various states, including different crystalline polymorphs, amorphous forms, or solvates, each possessing unique thermodynamic and physical properties.[1][3] These differences can significantly impact solubility, dissolution rate, stability, and manufacturability.[1][4]

A well-characterized solid form is essential for:

-

Ensuring Therapeutic Efficacy: Solubility and dissolution directly influence bioavailability.[1]

-

Maintaining Stability and Shelf-Life: An unstable form can transition during storage, altering the drug's properties.[1]

-

Guaranteeing Processability: Consistent physical properties are crucial for reliable manufacturing processes like milling and granulation.[1][2]

Given the limited public data on 4-Chloro-5-methylpyridine-3-carboxylic acid, this guide provides the necessary protocols to establish its foundational physicochemical profile.

Physicochemical Profile: Experimental Determination and Analog Comparison

The definitive properties of 4-Chloro-5-methylpyridine-3-carboxylic acid must be determined empirically. The table below outlines the required data and provides context by listing the known properties of structurally similar pyridine derivatives. This comparative data can help in anticipating the potential range and characteristics of the target compound.

| Property | 4-Chloro-5-methylpyridine-3-carboxylic acid | 2-Chloro-5-methylpyridine-3-carboxylic acid | 5-Methylpyridine-3-carboxylic acid | 4-Methylpyridine-3-carboxylic acid |

| CAS Number | 886365-33-3 (unconfirmed) | 66909-30-6 | 3222-49-9 | 3222-50-2 |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₇NO₂ | C₇H₇NO₂ |

| Melting Point (°C) | To be determined experimentally | 172[5] | 207 - 215 | 212 - 220[6] |

| Physical State | To be determined experimentally | Solid (assumed) | Solid | White to tan Crystalline powder[6] |

Core Principles of Melting Point and Physical State

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition is sharp, occurring over a narrow range (typically 0.5-1.0°C).[7] The presence of impurities depresses the melting point and broadens the melting range.[7] Therefore, melting point determination is a fundamental indicator of both identity and purity.[8]

The physical state encompasses the macroscopic appearance (e.g., crystalline powder, amorphous solid) and the microscopic structure (polymorphism). Different polymorphs of a compound can have different melting points, stabilities, and solubilities, making a full solid-state characterization essential during drug development.[4] Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are indispensable for unambiguously identifying these forms.[1][9]

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid.[8] The protocol below is designed to ensure accuracy and reproducibility.

Rationale for the Capillary Method

This method relies on heating a small sample packed into a capillary tube within a calibrated apparatus that allows for precise temperature control and simultaneous visual observation. The change in light transmission as the opaque, crystalline material becomes a transparent liquid is the basis for the measurement.[8] A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, preventing erroneously wide melting ranges.[10]

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of 4-Chloro-5-methylpyridine-3-carboxylic acid is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8][10]

-

-

Initial (Rapid) Determination:

-

Place the prepared capillary into the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. This provides a rough estimate and saves time.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Prepare a new capillary with the sample.

-

Set a slow heating rate of 1-2°C per minute once the temperature is within 10-15°C of the expected melting point.[10]

-

Carefully observe the sample.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid particle melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

Repeat the accurate determination at least twice more. Consistent results (within 1°C) validate the measurement.

-

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Protocol: Physical State Characterization

A comprehensive characterization of the physical state involves both macroscopic observation and instrumental analysis.

Step 1: Macroscopic and Microscopic Observation

-

Visual Inspection: Document the appearance of the bulk sample under good lighting. Note its color (e.g., white, off-white, tan), form (e.g., crystalline powder, amorphous solid, needles, plates), and texture.

-

Light Microscopy: Place a small amount of the sample on a microscope slide. Observe the particles at various magnifications. Look for birefringence under polarized light, which is a strong indicator of crystallinity.

Step 2: Definitive Instrumental Analysis

For regulatory and scientific rigor, instrumental methods are required to define the solid state.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to the melting point.[1] Amorphous materials will show a glass transition instead of a sharp melt. The presence of multiple melting peaks could indicate polymorphism or impurities.

-

X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying crystalline forms.[1] A crystalline material will produce a unique diffraction pattern of sharp peaks, which acts as a "fingerprint" for that specific crystal lattice. An amorphous material will produce a broad halo with no distinct peaks.

Characterization Decision Pathway

Caption: Decision tree for physical state characterization.

Conclusion

While the precise melting point and physical state of 4-Chloro-5-methylpyridine-3-carboxylic acid are not yet established in the public domain, the protocols and principles outlined in this guide provide a robust framework for their determination. By systematically applying these methods, researchers and drug development professionals can generate the foundational data necessary to advance this compound through the development pipeline. Accurate and comprehensive solid-state characterization is not merely a preliminary step but a critical investment in ensuring the safety, efficacy, and quality of a potential new medicine.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Charles River Laboratories. Physical Characterization & Pharmaceutical Sciences.

- Paoletti, B. et al. (Year not stated). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. PubMed.

- Wiley Analytical Science. (2011, April 17). Solid State Characterization of Pharmaceuticals.

- Byrn, S. et al. (Year not stated). Characterization of Pharmaceutical Compounds in the Solid State. Request PDF.

- UTSC. Melting Point - Chemistry Online.

- University of Calgary. Melting point determination.

- Edisco. Melting point determination.

- Vernier. DETERMINATION OF MELTING POINTS.

- SSERC. Melting point determination.

- Echemi. 4-chloro-5-fluoropyridine-3-carboxylic acid.

- Thermo Scientific Chemicals. 4-Methylpyridine-3-carboxylic acid, 97% 1 g.

- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Echemi. 860296-20-4, 4-chloro-5-fluoropyridine-3-carboxylicacid Formula.

- PubChem. 5-Chloro-3-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 22392009.

- Sigma-Aldrich. 5-Methylpyridine-3-carboxylic acid 97 3222-49-9.

- EPA. 2-Chloro-5-methylpyridine-3-carboxylic acid Properties.

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. criver.com [criver.com]

- 3. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 429420010 [thermofisher.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. edisco.it [edisco.it]

- 9. researchgate.net [researchgate.net]

- 10. ursinus.edu [ursinus.edu]

4-Chloro-5-methylpyridine-3-carboxylic acid PubChem CID and InChIKey

An In-Depth Technical Guide to 4-Chloro-5-methylpyridine-3-carboxylic Acid: A Key Intermediate for Research and Development

This guide provides a comprehensive technical overview of 4-chloro-5-methylpyridine-3-carboxylic acid, a heterocyclic building block with significant potential for applications in medicinal chemistry and agrochemical synthesis. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes predicted data, information from structurally related analogs, and established principles of organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals.

Core Compound Identifiers and Chemical Structure

4-Chloro-5-methylpyridine-3-carboxylic acid is a substituted pyridine derivative, a class of compounds widely recognized for its utility in the development of bioactive molecules.[1][2] Its structure features a pyridine ring functionalized with a carboxylic acid, a chloro group, and a methyl group, offering multiple points for chemical modification.

| Identifier | Value | Source |

| PubChem CID | 68632720 | [3] |

| InChIKey | VLTQRNNEGLICJH-UHFFFAOYSA-N | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| SMILES | CC1=CN=CC(=C1Cl)C(=O)O | [3] |

| Monoisotopic Mass | 171.00871 Da | [3] |

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

The properties of substituted pyridine carboxylic acids can be influenced by the electronic effects of their substituents. The chloro group is electron-withdrawing, which can impact the acidity of the carboxylic acid and the reactivity of the pyridine ring.

| Property | Predicted Value | Notes and Comparative Insights |

| Molecular Weight | 171.58 g/mol | - |

| XlogP | 1.4 | Indicates moderate lipophilicity. |

| Boiling Point | ~287.4 ± 35.0 °C | Based on the closely related 4-chloro-5-fluoropyridine-3-carboxylic acid.[4] |

| Melting Point | Not available | Aromatic carboxylic acids are typically crystalline solids at room temperature.[5] For comparison, 5-methylpyridine-3-carboxylic acid has a melting point of 207-215 °C.[6] |

| pKa | ~0.39 ± 0.25 | This prediction for 4-chloro-5-fluoropyridine-3-carboxylic acid suggests significant acidity, likely influenced by the electron-withdrawing halogen.[4] The pKa of carboxylic acids is a critical parameter for their behavior in physiological and formulation contexts.[7][8] |

| Solubility | Not available | Expected to have limited solubility in water, but soluble in organic solvents like methanol, ethanol, and DMSO. The solubility of carboxylic acids generally decreases with the increasing size of the nonpolar part of the molecule.[5] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of synthetic compounds. Below are the expected spectroscopic signatures for 4-chloro-5-methylpyridine-3-carboxylic acid.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal.[9] |

| Aromatic CH (Position 2) | 8.5 - 9.0 | Singlet | The proton at position 2 is adjacent to the nitrogen atom and is expected to be significantly deshielded. |

| Aromatic CH (Position 6) | 8.0 - 8.5 | Singlet | The proton at position 6 is also influenced by the ring nitrogen and the adjacent chloro group. |

| Methyl (-CH₃) | 2.3 - 2.8 | Singlet | The methyl group protons will appear as a singlet in the upfield region. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 180 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[10] |

| Aromatic C-Cl | 145 - 155 | The carbon atom attached to the chlorine will be deshielded. |

| Aromatic C-CH₃ | 140 - 150 | The carbon bearing the methyl group. |

| Aromatic CH (Position 2) | 150 - 160 | The carbon adjacent to the ring nitrogen is expected to be significantly deshielded. |

| Aromatic CH (Position 6) | 140 - 150 | The chemical shift of this carbon will be influenced by the adjacent nitrogen and chloro-substituted carbon. |

| Aromatic C-COOH | 120 - 130 | The carbon to which the carboxylic acid is attached. Quaternary carbons often show weaker signals.[11] |

| Methyl (-CH₃) | 15 - 25 | The methyl carbon will appear in the upfield aliphatic region. |

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| C-Cl Stretch | 600 - 800 | Medium to strong |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple medium to weak bands |

| O-H Bend | 900 - 960 | Broad |

In mass spectrometry, the molecular ion peak would be observed, and characteristic fragmentation patterns would aid in structure elucidation.

| Ion | Expected m/z | Notes |

| [M]+ | 171/173 | The molecular ion peak will show an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of the presence of a chlorine atom. |

| [M-OH]+ | 154/156 | Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids. |

| [M-COOH]+ | 126/128 | Loss of the entire carboxyl group as a radical is another expected fragmentation. |

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from a commercially available or readily synthesized pyridine derivative. This approach is analogous to the synthesis of related chloropyridine carboxylic acids.[12]

Caption: Proposed synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a similar procedure for the hydrolysis of a chloromethylpicolinonitrile.[12]

Step 1: Hydrolysis of 4-Chloro-3-methyl-5-cyanopyridine

-

To a solution of 4-chloro-3-methyl-5-cyanopyridine in a mixture of ethanol and water, add a stoichiometric excess of 5N sodium hydroxide solution.

-

Heat the resulting mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully adjust the pH of the solution to approximately 4 by the dropwise addition of 5N hydrochloric acid. This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.

-

Dry the purified solid in a vacuum oven at 40-50 °C for 12 hours to yield the final product.

Rationale for Experimental Choices:

-

Hydrolysis Conditions: The use of a strong base (NaOH) and heat is necessary to hydrolyze the stable nitrile group to a carboxylate salt. The ethanol co-solvent helps to solubilize the organic starting material.

-

Acidification: Acidification of the carboxylate salt to a pH of around 4 ensures the protonation of the carboxylic acid, causing it to precipitate from the aqueous solution due to its lower solubility in its neutral form.

Applications in Research and Development

Substituted pyridine carboxylic acids are valuable intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple functional groups on 4-chloro-5-methylpyridine-3-carboxylic acid allows for diverse chemical modifications.

-

Pharmaceutical Synthesis: The carboxylic acid group can be readily converted to esters, amides, or other derivatives. The chloro substituent can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. These features make it a promising starting material for the synthesis of novel active pharmaceutical ingredients (APIs), potentially for anti-inflammatory or analgesic applications.[1]

-

Agrochemical Synthesis: Pyridine-based structures are common in modern herbicides and insecticides.[2] This compound could serve as a key building block for creating new crop protection agents. The specific substitution pattern can be tailored to achieve desired biological activity and selectivity.

-

Materials Science: Heterocyclic compounds are also of interest in materials science for applications such as the development of organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-chloro-5-methylpyridine-3-carboxylic acid. However, based on the known hazards of structurally similar compounds, the following precautions are recommended:

-

Hazard Statements (Inferred):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

-

ResearchGate. (n.d.). ¹³ C-NMR spectrum of ( 4 ). Retrieved February 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.

-

SpectraBase. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 4-chloro-5-methylpyridine-3-carboxylic acid. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). US 2010/0075971 A1.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

-

Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

-

Arorpharmchem. (2026, February 12). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

PubChem. (n.d.). Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. Retrieved February 21, 2026, from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). How can I interpret this FT-IR results?. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved February 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 21, 2026, from [Link]

-

Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylpyridine-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved February 21, 2026, from [Link]

-

Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved February 21, 2026, from [Link]

-

Arorpharmchem. (2025, March 25). Organic Intermediate Examples In Everyday Chemistry. Retrieved February 21, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. PubChemLite - 4-chloro-5-methylpyridine-3-carboxylic acid (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. 5-Methylpyridine-3-carboxylic acid 97 3222-49-9 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-5-methylpyridine-3-carboxylic Acid

Executive Summary

The coupling of 4-Chloro-5-methylpyridine-3-carboxylic acid presents a tripartite challenge in medicinal chemistry: the inertness of the C4-chloride, the catalyst-poisoning potential of the C3-carboxylic acid, and the steric impedance provided by the C5-methyl group. While standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low conversion or hydrodehalogenation, this guide outlines two high-fidelity protocols designed to overcome these barriers.

Key Takeaway: For maximum reliability and purification ease, Route A (Esterification) is the industry standard. For process efficiency and "green" chemistry requirements, Route B (Direct Coupling) utilizes specialized Buchwald ligands to effect coupling on the free acid.

Substrate Analysis & Mechanistic Challenges

To design a successful experiment, one must understand the specific failure modes of this substrate:

| Feature | Chemical Consequence | Mitigation Strategy |

| 4-Chloro Substituent | High bond dissociation energy (C-Cl) makes oxidative addition the rate-limiting step. | Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) or NHC ligands to facilitate oxidative addition. |

| 3-Carboxylic Acid | 1. Deprotonation consumes base required for transmetallation.2. Free carboxylate can coordinate Pd(II), arresting the cycle.3. Acidic protons accelerate protodeboronation of the boronic acid partner. | Route A: Mask as ester.Route B: Use 3.5 equiv. of base and biphasic solvent systems. |

| 5-Methyl Group | Increases steric bulk around the C4 reaction center, slowing the approach of the Pd-complex. | Use ligands with a flexible steric bulk (e.g., biaryl phosphines) that create a reactive pocket. |

| Pyridine Nitrogen | Potential to coordinate to Pd(0) or Pd(II), acting as a catalyst poison. | High temperature (>80°C) and bulky ligands prevent N-coordination. |

Decision Matrix & Workflow

The following flowchart illustrates the logic for selecting the appropriate protocol based on downstream requirements.

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Protocols

Route A: The "Robust" Esterification Route (Recommended)

Best for: Discovery chemistry, small-scale synthesis, and difficult boronic acid partners.

This route converts the acid to a methyl ester, removing the acidic proton and preventing catalyst coordination. The methyl ester is lipophilic, facilitating purification.

Step 1: Methyl Ester Formation

-

Dissolve: Suspend 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

-

Activate: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq). Caution: Exothermic/Gas evolution.

-

Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by LCMS (Acid peak disappears, Methyl ester peak M+14 appears).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove HCl salts), dry over MgSO₄, and concentrate.

Step 2: Suzuki Cross-Coupling

Reagents:

-

Substrate: Methyl 4-chloro-5-methylpyridine-3-carboxylate (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust, air-stable choice.

-

Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.[1]

Procedure:

-

Charge: In a microwave vial or pressure tube, combine the Ester, Boronic Acid, Base, and Pd catalyst.

-

Inert: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvate: Add the degassed Dioxane/Water mixture via syringe.

-

React: Heat to 90°C for 4–12 hours.

-

Note: If using a microwave reactor, heat to 110°C for 30–60 mins.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer and purify via silica flash chromatography.

Route B: Direct Coupling of Free Acid (Advanced)

Best for: Large-scale process chemistry, preventing hydrolysis steps, or when the ester is unstable.

Coupling directly on the free acid requires a specialized catalyst system (Buchwald G2/G3 precatalysts) and careful pH management.

Reagents:

-

Substrate: 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–3 mol%)

-

Why: These precatalysts activate rapidly and form monoligated Pd(0) species capable of oxidative addition into hindered chlorides [1].

-

-

Base: K₃PO₃ (Potassium Phosphate Tribasic) (3.5 – 4.0 eq)

-

Critical: 1.0 eq is consumed to deprotonate the carboxylic acid; the remaining 2.5 eq are necessary for the transmetallation step.

-

-

Solvent: n-Butanol or Dioxane/H₂O (10:1) .

Procedure:

-

Charge: Combine Acid, Boronic Acid, and Base in the reaction vessel.

-

Solvate: Add solvent (0.2 M concentration).

-

Degas: Sparge with Argon for 10 minutes before adding catalyst (to prevent oxidation of the phosphine).

-

Catalyst Addition: Add XPhos Pd G2 (solid) quickly under Argon flow.

-

React: Heat to 100°C for 12–18 hours.

-

Observation: The mixture may initially be a slurry but should clarify as the reaction proceeds and the product (often more soluble) forms.

-

-

Workup (Acidic):

-

Cool to room temperature.[2]

-

Dilute with water.

-

Acidify carefully with 1N HCl to pH ~3–4 to precipitate the product or extract the free acid form into EtOAc/DCM.

-

Note: Do not acidify too strongly (pH < 1) or the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material remains) | Oxidative Addition failure. | Switch from Pd(dppf)Cl₂ to XPhos Pd G2 or Pd-PEPPSI-IPr . Increase Temp to 110°C. |

| Dehalogenation (Product is Des-chloro) | Hydride source present (often from alcohol solvents) or overheating. | Switch solvent to Toluene/Water.[3] Ensure Argon purge is rigorous (O₂ promotes homocoupling/dehalogenation cycles). |

| Protodeboronation (Boronic acid consumed, SM remains) | Reaction pH is too low or Boronic acid is unstable. | Route A is mandatory here. Alternatively, use MIDA boronates or Potassium Trifluoroborates (BF₃K) which are slow-release agents [2]. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration is too low. Add 1–2 mol% free ligand (e.g., XPhos) to stabilize the active Pd species. |

Mechanistic Visualization

The following diagram details the specific catalytic cycle for the Free Acid Route (Route B), highlighting the critical role of the base.

Figure 2: Catalytic cycle emphasizing the dual role of the base in Route B.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[4] [Link]

Sources

Reduction of 4-Chloro-5-methylpyridine-3-carboxylic acid to alcohol

An Application Guide for the Selective Synthesis of (4-Chloro-5-methylpyridin-3-yl)methanol

Introduction

The selective reduction of carboxylic acids to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Pyridine-based scaffolds are prevalent in a vast array of bioactive molecules, making the functionalization of pyridine carboxylic acids a critical area of research.[1][2] This document provides a detailed protocol and scientific rationale for the reduction of 4-Chloro-5-methylpyridine-3-carboxylic acid to (4-chloro-5-methylpyridin-3-yl)methanol, a valuable synthetic intermediate.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a framework for troubleshooting. The focus is on a robust and scalable method utilizing borane complexes, which offer high selectivity and operational simplicity compared to other powerful reducing agents.[3][4]

Reagent Selection and Mechanistic Rationale

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering two hydride equivalents. While several reagents can accomplish this, the choice is dictated by factors such as functional group tolerance, safety, and reaction conditions.

Comparative Analysis of Reducing Agents:

| Reagent | Advantages | Disadvantages | Suitability for this Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, reduces a wide range of functional groups.[5][6] | Unselective, reacts violently with protic solvents (water, alcohols).[7][8] Pyrophoric nature requires stringent handling.[6] | High reactivity poses a risk of side reactions with the pyridine ring or the chloro substituent. Not recommended for selective reduction. |

| Sodium Borohydride (NaBH₄) | Milder, safer, and can be used in protic solvents.[9] | Generally not reactive enough to reduce carboxylic acids or esters directly.[8][10] | Unsuitable for this direct reduction without prior activation of the carboxylic acid. |

| Borane Complexes (BH₃·THF, BH₃·SMe₂) | Highly selective for carboxylic acids over many other functional groups (e.g., esters).[3][11] Reactions proceed under mild conditions.[4] | Moisture-sensitive; BH₃·SMe₂ has an unpleasant odor.[3] | Optimal Choice. Offers excellent chemoselectivity, minimizing potential side reactions and simplifying purification.[4][12] |

The Case for Borane:

Borane (BH₃) is an electrophilic reducing agent, a Lewis acid that coordinates to the most electron-rich site of a functional group.[4][13] This property is key to its selectivity. In the presence of a carboxylic acid, borane preferentially reacts with the carbonyl oxygen.

The mechanism proceeds through several key stages:

-

Coordination and Activation: Borane coordinates to the carbonyl oxygen of the carboxylic acid. A second equivalent of borane may coordinate to the hydroxyl oxygen.[13][14]

-

Acyloxyborane Formation: This initial adduct rearranges to form an acyloxyborane intermediate with the evolution of hydrogen gas. This step is significantly faster for carboxylic acids than for esters, which is the basis for the selectivity.[14][15]

-

Hydride Delivery: The acyloxyborane is a more reactive species than the initial acid. It undergoes two successive hydride transfers from other borane molecules, first reducing the carbonyl to an aldehyde-level intermediate (which is not isolated) and then to the alcohol level.[16]

-

Hydrolysis (Work-up): The final borate ester complex is hydrolyzed by the addition of a protic solvent like methanol or water to release the desired primary alcohol.[17]

This pathway avoids the formation of a free aldehyde intermediate, which could otherwise participate in side reactions.[16]

Visualized Reaction Mechanism

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Dissolution: To the flask, add 4-Chloro-5-methylpyridine-3-carboxylic acid (1.72 g, 10.0 mmol) and anhydrous THF (40 mL). Stir at room temperature until all the solid has dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Borane: Transfer the borane-THF solution (30 mL of 1.0 M solution, 30.0 mmol) to the dropping funnel. Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Note: Slow, controlled addition at 0 °C is crucial to manage the initial exothermic reaction and prevent potential side reactions or decomposition of the borane complex. 5[3]. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane.

-

Safety Note: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add the methanol slowly to control the effervescence. 8[17]. Solvent Removal: After gas evolution has ceased, stir the mixture for another 30 minutes at room temperature. Remove the THF and methanol under reduced pressure using a rotary evaporator.

-

-

Aqueous Work-up: To the resulting residue, add saturated aqueous sodium bicarbonate solution (50 mL) and ethyl acetate (100 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Drying and Filtration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (4-chloro-5-methylpyridin-3-yl)methanol.

Data and Characterization

-

Product: (4-chloro-5-methylpyridin-3-yl)methanol

-

Appearance: White to off-white solid.

-

Expected Yield: 75-90%

-

Analytical Data (Representative):

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 8.28 (s, 1H), 4.75 (s, 2H), 2.40 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1, 147.5, 137.2, 134.8, 128.9, 60.5, 17.8. |

| Mass Spec (ESI) | m/z 158.0 [M+H]⁺ |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction is sluggish or incomplete. | 1. Inactive borane reagent (decomposed).2. Insufficient amount of borane.3. Presence of moisture in the reaction. | 1. Use a fresh, recently opened, or titrated bottle of BH₃·THF.2. Increase the equivalents of borane to 3.5-4.0 eq.3. Ensure all glassware is flame-dried and solvent is anhydrous. |

| Low yield after work-up. | 1. Incomplete quenching leading to loss during work-up.2. Product is partially soluble in the aqueous layer.3. Inefficient extraction. | 1. Ensure quenching is complete by observing the cessation of gas evolution.2. Saturate the aqueous layer with NaCl (brine) before extraction.3. Increase the number of extractions (e.g., to 4 x 50 mL). |

| Complex mixture of products. | 1. Reaction temperature was too high.2. Impure starting material. | 1. Maintain strict temperature control during borane addition.2. Purify the starting carboxylic acid before the reduction. |

References

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

-

Reduction of carboxylic acids (video). Khan Academy. [Link]

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

-

Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Borane as a reducing agent. Chemistry Stack Exchange. [Link]

-

Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies. [Link]

-

Reduction of carboxylic acids. Chemguide. [Link]

-

A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. [Link]

-

Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Link]

-

Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Asymmetric Partial Reductions of Pyridines. PubMed. [Link]

-

Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]

-

20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

-

Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. [Link]

-

One-Pot Synthesis of Pyridines or Pyrimidines by Tandem Oxidation- Heteroannulation of Propargylic Alcohols. Thieme. [Link]

-

Reduction of carboxylic acids to alcohols. University of Calgary. [Link]

-

Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ResearchGate. [Link]

-

(3-Chlorophenyl)(4-methylpyridin-3-yl)methanol. PubChem. [Link]

- US3657259A - Process for the production of pyridine carboxylic acids.

-

Reduction of Carboxylic Acids. Chemistry Steps. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

Challenges in the functionalization of pyridines. ResearchGate. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. blog.strem.com [blog.strem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Borane Reagents [organic-chemistry.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. rzepa.net [rzepa.net]

- 16. One moment, please... [chemistrysteps.com]

- 17. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-methylnicotinic Acid & Intermediates

Document ID: TSC-PUR-CN5M-001 Status: Active / Tier 3 Support Audience: Process Chemists, R&D Scientists

Executive Summary

This technical guide addresses the purification challenges associated with 4-Chloro-5-methylnicotinic acid and its upstream intermediates (specifically 5-methylnicotinic acid and 5-methylnicotinic acid N-oxide ).

The synthesis of this scaffold typically follows a Lutidine Oxidation

Module 1: Impurity Profiling & Diagnostics

Before selecting a purification method, identify your specific impurity profile.

Common Impurity Matrix

| Impurity Type | Chemical Identity | Origin | Diagnostic Characteristic |

| Hydrolysis Byproduct | 4-Hydroxy-5-methylnicotinic acid (Pyridone tautomer) | Moisture exposure during workup; hydrolysis of C4-Cl.[1] | High melting point (>250°C); strong OH stretch in IR; Polar peak in HPLC. |

| Regioisomer | 2-Chloro-5-methylnicotinic acid | Chlorination occurring at C2 instead of C4. | Close retention time to product; distinct splitting pattern in 1H-NMR. |

| Starting Material | 5-Methylnicotinic acid N-oxide | Incomplete chlorination. | Highly polar; water-soluble; distinct N-oxide signal in MS. |

| Inorganic Salts | Manganese/Chromium salts | Oxidants (KMnO4/CrO3) used in early steps. | Non-combustible ash; color (green/brown) in aqueous solution. |

| Color Bodies | Pyridine polymers/Tars | Thermal degradation or oxidative coupling. | Yellow to dark brown discoloration; broad UV absorption tail. |

Module 2: Purification Protocols

Protocol A: Isoelectric Precipitation (For 5-Methylnicotinic Acid Precursor)

Use this method for the non-chlorinated acid intermediate produced via oxidation of 3,5-lutidine.

The Science: Nicotinic acids are zwitterionic.[2][3] Their solubility is lowest at their isoelectric point (pI), typically between pH 3.0 and 4.0.

Step-by-Step Guide: